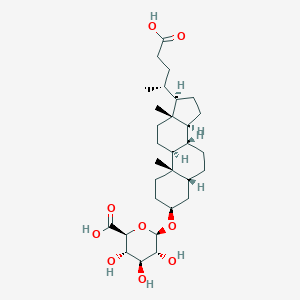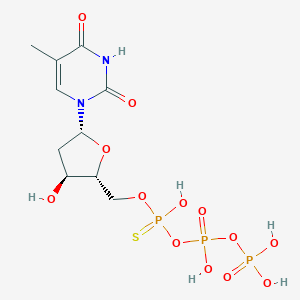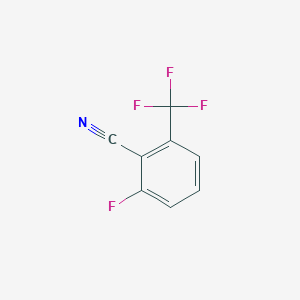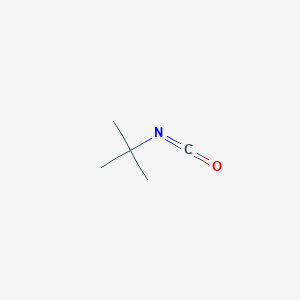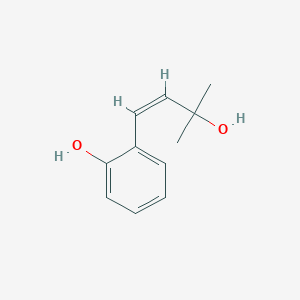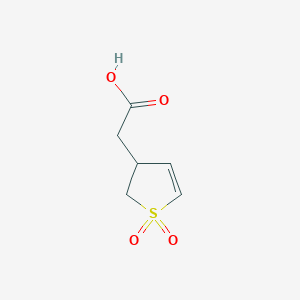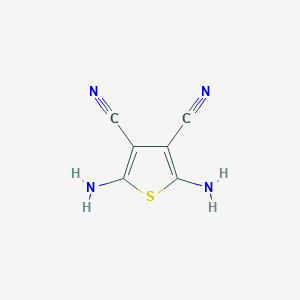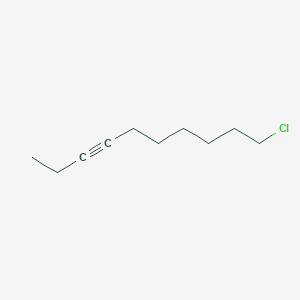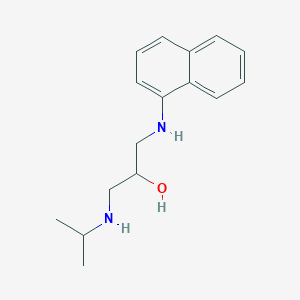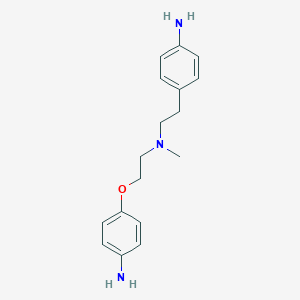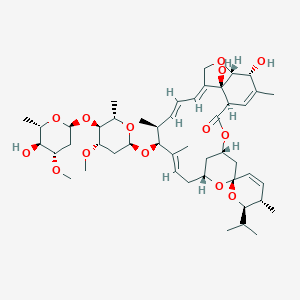
Avermectin B1b
Descripción general
Descripción
Avermectin B1b es un compuesto natural que produce el microorganismo del suelo Streptomyces avermitilis. Es miembro de la familia de las avermectinas, que consiste en derivados de lactonas macrocíclicas de 16 miembros con potentes propiedades antihelmínticas e insecticidas.
Aplicaciones Científicas De Investigación
Avermectin B1b has a wide range of scientific research applications across various fields:
Chemistry: It is used as a model compound for studying macrocyclic lactones and their chemical properties.
Biology: this compound is employed in research on parasitic worms and insect pests due to its potent anthelmintic and insecticidal properties.
Medicine: The compound is used in the development of antiparasitic drugs for treating diseases such as river blindness and lymphatic filariasis.
Industry: this compound is utilized in agriculture as a pesticide to protect crops from insect pests and in veterinary medicine to treat parasitic infections in animals
Mecanismo De Acción
Avermectin B1b ejerce sus efectos bloqueando la transmisión de la actividad eléctrica en las células nerviosas y musculares de los invertebrados. Aumenta los efectos del glutamato en el canal de cloruro regulado por glutamato, que es específico de los invertebrados protostomados. Esta acción provoca una entrada de iones cloruro, provocando la hiperpolarización y la parálisis de las células nerviosas y musculares. Además, this compound tiene efectos menores sobre los receptores del ácido gamma-aminobutírico .
Análisis Bioquímico
Biochemical Properties
Avermectin B1b interacts with various biomolecules to exert its effects. It is known to enhance the effects of glutamate at the glutamate-gated chloride channel that is specific to protostome invertebrates . This interaction leads to the hyperpolarization and paralysis of the cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to exhibit anti-proliferative activity in HCT-116 colon cancer cell line . This compound was found to promote tubulin polymerization, induce apoptosis in HCT-116 cells, and substantially diminish their ability to migrate .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on gene expression. This compound enhances the effects of glutamate at the glutamate-gated chloride channel, leading to the hyperpolarization and paralysis of the cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, a study showed that the production of this compound increased about 37.89 folds at optimum levels of certain variables .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a 16-membered pentacyclic lactone compound derived from polyketide and linked to a disaccharide of the methylated deoxysugar L-oleandrose .
Transport and Distribution
It is known that avermectins are highly lipid-soluble, which may influence their distribution within cells and tissues .
Subcellular Localization
A study showed that avermectin was detected in the cytoplasm of the individual mycelia .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: Avermectin B1b se obtiene principalmente mediante la fermentación de Streptomyces avermitilis. El proceso de producción implica el cultivo del microorganismo en un medio rico en nutrientes bajo condiciones controladas. El caldo de fermentación se somete entonces a procesos de extracción y purificación para aislar this compound. El medio de fermentación típico contiene almidón de maíz soluble, extracto de levadura, cloruro de potasio, carbonato de calcio y sulfato de magnesio. Las condiciones óptimas para la fermentación incluyen un pH inicial del medio de 7, un tamaño de inóculo del 10% y una temperatura de incubación de 31 °C durante un período de 10 días .
Métodos de producción industrial: La producción industrial de this compound sigue procesos de fermentación similares pero a mayor escala. El caldo de fermentación se concentra y el micelio se seca. Los compuestos activos se extraen entonces utilizando disolventes como acetonitrilo y diclorometano. El extracto se purifica aún más mediante técnicas de cristalización y cromatografía para obtener this compound de alta pureza .
3. Análisis de las reacciones químicas
Tipos de reacciones: this compound sufre diversas reacciones químicas, como la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar el compuesto con el fin de mejorar su actividad biológica o producir derivados con propiedades mejoradas.
Reactivos y condiciones comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio para oxidar this compound.
Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio para reducir grupos funcionales específicos del compuesto.
Sustitución: Las reacciones de sustitución suelen implicar reactivos como los halógenos o los agentes alquilantes para introducir nuevos grupos funcionales en la molécula.
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen diversos derivados de this compound, como la ivermectina, que se utiliza ampliamente como agente antiparasitario .
4. Aplicaciones en investigación científica
This compound tiene una amplia gama de aplicaciones en investigación científica en diversos campos:
Química: Se utiliza como compuesto modelo para estudiar las lactonas macrocíclicas y sus propiedades químicas.
Biología: this compound se emplea en la investigación de gusanos parásitos y plagas de insectos debido a sus potentes propiedades antihelmínticas e insecticidas.
Medicina: El compuesto se utiliza en el desarrollo de fármacos antiparasitarios para el tratamiento de enfermedades como la oncocercosis y la filariasis linfática.
Industria: this compound se utiliza en la agricultura como pesticida para proteger los cultivos de plagas de insectos y en medicina veterinaria para tratar infecciones parasitarias en animales
Análisis De Reacciones Químicas
Types of Reactions: Avermectin B1b undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to produce derivatives with improved properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups in the compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the molecule.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as ivermectin, which is widely used as an antiparasitic agent .
Comparación Con Compuestos Similares
Avermectin B1b forma parte de la familia de las avermectinas, que incluye varios compuestos similares:
Avermectin B1a: El componente principal de la abamectina, con propiedades antihelmínticas e insecticidas similares.
Ivermectina: Un derivado semisintético de Avermectin B1, ampliamente utilizado en medicina humana y veterinaria.
Selamectina: Otro derivado utilizado principalmente en medicina veterinaria para tratar infecciones parasitarias.
Doramectina: Un derivado con eficacia antiparasitaria y propiedades farmacocinéticas mejoradas.
Eprinomectina: Utilizado en medicina veterinaria para tratar infecciones parasitarias en el ganado
This compound es único debido a su proporción específica en la mezcla de abamectina y su actividad biológica distintiva. Su combinación con Avermectin B1a en la abamectina proporciona un amplio espectro de actividad contra diversos parásitos y plagas.
Propiedades
IUPAC Name |
(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H70O14/c1-24(2)41-27(5)16-17-46(61-41)22-33-19-32(60-46)15-14-26(4)42(25(3)12-11-13-31-23-54-44-39(48)28(6)18-34(45(50)57-33)47(31,44)51)58-38-21-36(53-10)43(30(8)56-38)59-37-20-35(52-9)40(49)29(7)55-37/h11-14,16-18,24-25,27,29-30,32-44,48-49,51H,15,19-23H2,1-10H3/b12-11+,26-14+,31-13+/t25-,27-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41+,42-,43-,44+,46+,47+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUKERYTFURFGA-PVVXTEPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)\C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H70O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058239 | |
| Record name | Avermectin B1b | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
859.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65195-56-4 | |
| Record name | Avermectin B1b | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65195-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Abamectin component b1b | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065195564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avermectin B1b | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Avermectin A1a, 5-O-demethyl-25-de(1-methylpropyl)-25-(1-methylethyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.629 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ABAMECTIN B1B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8DT67027W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


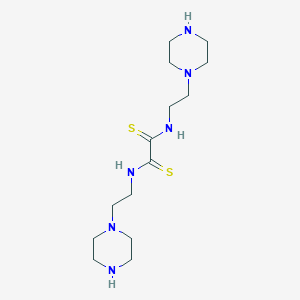
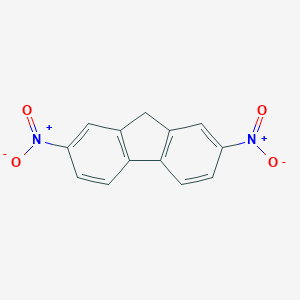
![Disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate](/img/structure/B108068.png)

